
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as DMFPF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its diverse pharmacological activities, which make it a promising candidate for the development of new therapeutics. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have good bioavailability and low toxicity. However, one of the limitations of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its complex synthesis method, which requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
将来の方向性
For the study of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide include the development of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide-based therapeutics, elucidation of its mechanism of action, and the synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide analogs with improved pharmacological properties.
合成法
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be synthesized through a multistep process involving various chemical reactions. The first step involves the preparation of 2,4-dimethylphenylamine, which is then reacted with furan-2-carboxylic acid to form the corresponding amide. The final step involves the introduction of a phenoxy methyl group to the amide using an appropriate reagent. The synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for its potential anticancer properties.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-10-18(15(2)12-14)21-20(22)19-11-9-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHUFZQGPNTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

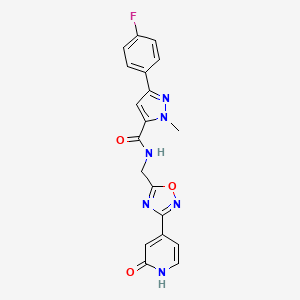
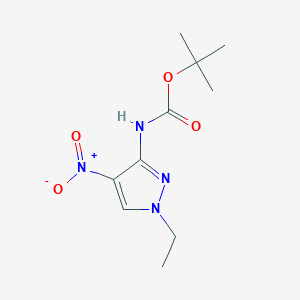
![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)
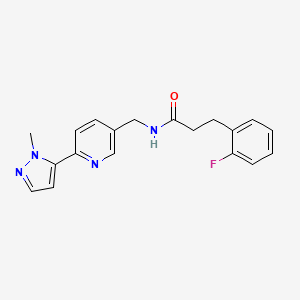
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2937760.png)
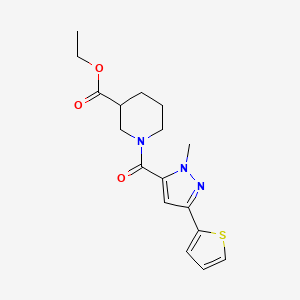
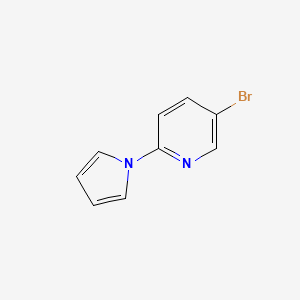
![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)
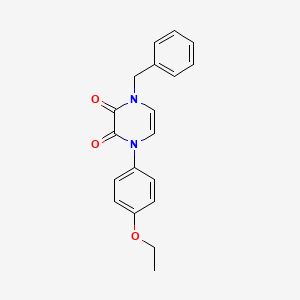
![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)
![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

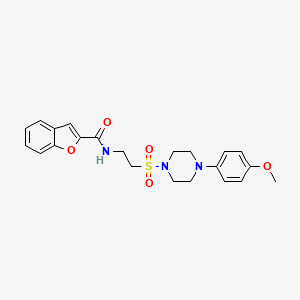
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)